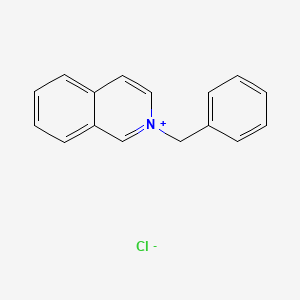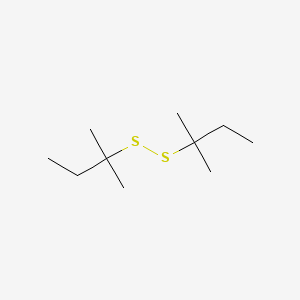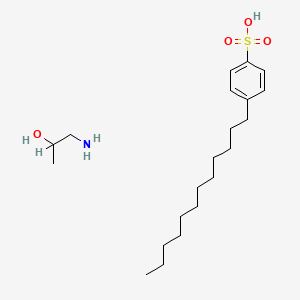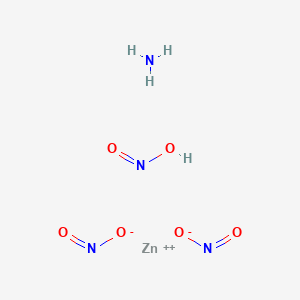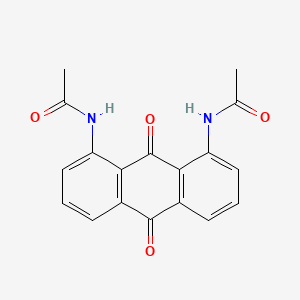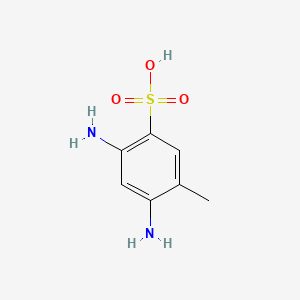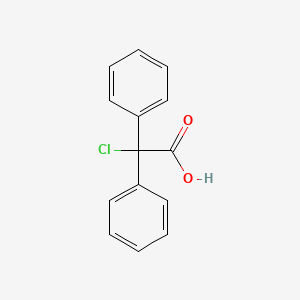
氯代二苯乙酸
描述
Chlorodiphenylacetic acid: is an organic compound with the molecular formula C14H11ClO2 . It is a derivative of diphenylacetic acid, where one of the hydrogen atoms on the alpha carbon is replaced by a chlorine atom. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.
科学研究应用
Chlorodiphenylacetic acid is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce the chlorodiphenylacetic moiety into target molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
Mode of Action
It is known that certain compounds can form irreversible bonds with the side chain of nucleophilic amino acid residues, thus changing the function of biological targets such as proteins .
Biochemical Pathways
Chlorodiphenylacetic acid might be involved in the degradation of aromatic compounds, similar to Phenylacetic acid (PAA). The bacterial PAA pathway contains 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity . .
Pharmacokinetics
Pharmacokinetics explores these processes, providing valuable insights for optimizing drug administration and utilization .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound .
准备方法
Synthetic Routes and Reaction Conditions: Chlorodiphenylacetic acid can be synthesized through the chlorination of diphenylacetic acid. The reaction typically involves the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents. The reaction is carried out under controlled conditions to ensure the selective chlorination of the alpha carbon. The general reaction scheme is as follows:
Diphenylacetic acid+PCl5→Chlorodiphenylacetic acid+POCl3+HCl
Industrial Production Methods: In an industrial setting, the production of chlorodiphenylacetic acid involves large-scale chlorination processes. The reaction is typically conducted in a solvent such as benzene or toluene to facilitate the reaction and improve yield. The reaction mixture is then purified through crystallization or distillation to obtain the pure compound.
化学反应分析
Types of Reactions: Chlorodiphenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of diphenylacetic acid.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Substitution: Formation of diphenylacetic acid derivatives.
Oxidation: Formation of benzophenone or benzoic acid derivatives.
Reduction: Formation of diphenylacetic acid.
相似化合物的比较
Chlorodiphenylacetic acid can be compared with other similar compounds such as:
Diphenylacetic acid: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
Benzilic acid: Contains a hydroxyl group instead of a chlorine atom, leading to different reactivity and applications.
Phenylacetic acid: Has only one phenyl group, resulting in different chemical properties and uses.
Uniqueness: The presence of the chlorine atom in chlorodiphenylacetic acid makes it more reactive and versatile in chemical synthesis compared to its non-chlorinated counterparts. This unique feature allows it to be used in a wider range of applications and reactions.
属性
IUPAC Name |
2-chloro-2,2-diphenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-14(13(16)17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRMHFPTLFNSTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00225731 | |
| Record name | Chlorodiphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7475-56-1 | |
| Record name | α-Chloro-α-phenylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7475-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorodiphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007475561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC400464 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorodiphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodiphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORODIPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBK7UX6RTX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common reactions Chlorodiphenylacetic acid undergoes, and what byproducts can be formed?
A1: Chlorodiphenylacetic acid exhibits reactivity with various nucleophiles. For instance, it reacts with thiourea under specific conditions, leading to the formation of 5,5-diphenylpseudothiohydantoin. [] This reaction also yields byproducts like 2-(diphenylmethyl)imino-4-oxo-5,5-diphenylthiazolidine and/or bis(diphenylmethyl) disulfide, particularly under conditions favoring decarboxylation of the acid. [] Furthermore, Chlorodiphenylacetic acid and its methyl ester readily react with sodium formate, resulting in the substitution of chlorine and formation of α-formyloxy products. [] This reaction highlights the influence of formate ions on the reaction equilibrium. []
Q2: How does the structure of Chlorodiphenylacetic acid influence its reactivity compared to similar compounds?
A2: Research suggests that the presence of the chlorine atom in Chlorodiphenylacetic acid significantly impacts its reactivity. For example, in reactions with formic acid, Chlorodiphenylacetic acid and its methyl ester show a greater tendency to undergo substitution reactions compared to diphenylmethanol and diphenylchloromethane. [] This difference in reactivity is attributed to the electron-withdrawing nature of the chlorine atom, which enhances the electrophilicity of the carbon atom attached to it. []
Q3: Are there any documented reactions involving the conversion of Chlorodiphenylacetic acid derivatives?
A3: Yes, studies have explored the interconversion of Chlorodiphenylacetic acid derivatives. Specifically, research indicates that thionyl chloride can facilitate the conversion of Chlorodiphenylacetic acid anhydride to Chlorodiphenylacetylbenzilic acid chloride. [] This finding highlights the potential for using specific reagents to modify and potentially tune the reactivity of Chlorodiphenylacetic acid derivatives. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Cyclohexadien-1-one, 4-[[4-(phenylamino)phenyl]imino]-](/img/structure/B1620398.png)
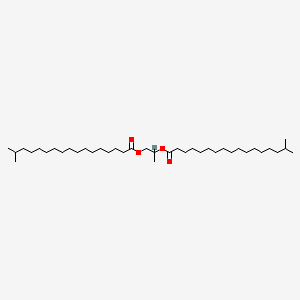
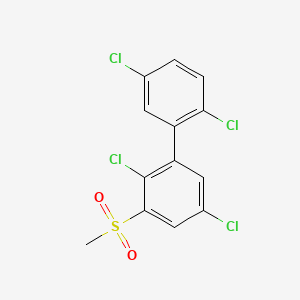
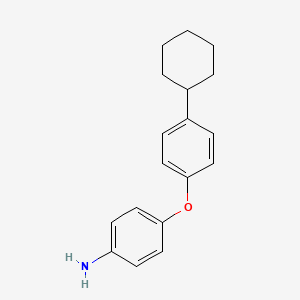
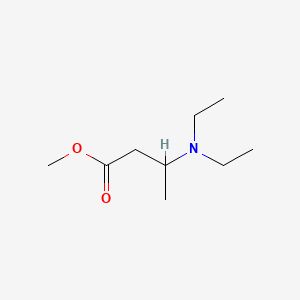
![N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]-2-hydroxyethyl]glycine](/img/structure/B1620408.png)

